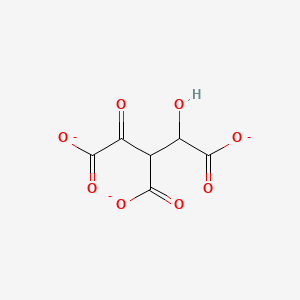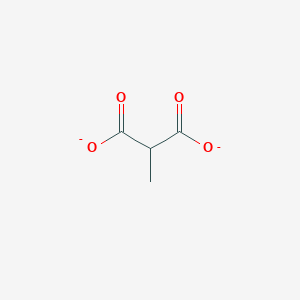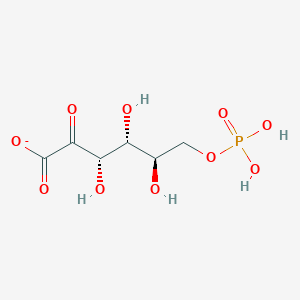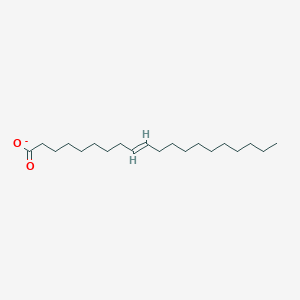
(S)-2-trans-abscisate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-trans-abscisate is a 2-trans-abscisate obtained by removal of a proton from the carboxy group of (S)-2-trans-abscisic acid. It is a conjugate base of a (S)-2-trans-abscisic acid. It is an enantiomer of a (R)-2-trans-abscisate.
Aplicaciones Científicas De Investigación
Chiral Separation and Analysis
- Chiral Separation of Abscisic Acid : The separation of enantiomers of abscisic acid, including (S)-abscisic acid, using high-performance liquid chromatography (HPLC) with a phenyl column and a chiral mobile phase containing γ-cyclodextrin was explored. This method successfully enantioseparated abscisic acid in acacia honey samples, detecting only (S)-abscisic acid (Terashima et al., 2023).
Plant Hormone Analysis
- Determination in Eucalyptus Leaves : Gas chromatography/mass spectrometry was used to determine the concentrations of abscisic acid and 2-trans-abscisic acid in Eucalyptus haemastoma leaves, employing chemically synthesized deuterated internal standards (Netting, Milborrow, & Duffield, 1982).
Plant Growth and Stress Response
- Role in Somatic Embryo Maturation : A study on interior spruce showed that exogenous application of S-ABA (including (S)-2-trans-abscisate) influenced embryo maturation, suggesting its critical role in plant development under various conditions (Kong & von Aderkas, 2007).
Plant Hormone Quantification
- Simultaneous Determination in Plant Extracts : A method combining HPLC with diode array and fluorescence detection was developed for quantifying endogenous (±)-2-cis-4-trans-abscisic acid and other auxins in various plant matrices. This approach enables sensitive quantitation of these hormones in plants (Bosco et al., 2013).
Precursor and Metabolite Studies
- Identification as a Precursor in Fungi : Research indicated that the 1′,4′-trans-diol of abscisic acid, a form closely related to (S)-2-trans-abscisate, could be a precursor of abscisic acid in Botrytis cinerea (Hirai, Okamoto, & Koshimizu, 1986).
Light-Regulated Cellular Processes
- Photocaged Abscisic Acid : A study utilized chemically modified abscisic acid with a photocaging group to achieve photo-induced regulation of cellular processes. This method allows light control over protein dimerization, transcription, and other cellular functions, demonstrating the versatility of abscisic acid derivatives in cellular control (Wright, Guo, & Liang, 2015).
Plant Water Transport
- Influence on Maize Root Hydraulic Conductivity : The application of abscisic acid (ABA), including its variants like (S)-2-trans-abscisate, was found to increase the hydraulic conductivity of maize roots, indicating its role in enhancing water uptake under stress conditions (Hose, Steudle, & Hartung, 2000).
Stress Signaling Pathways
- Core ABA Signaling Components : Research identified and characterized the core components of abscisic acid (ABA) signaling in Setaria viridis, including responses to environmental stresses. This highlights the central role of ABA and its derivatives in stress response and adaptation in plants (Duarte et al., 2019).
Propiedades
Fórmula molecular |
C15H19O4- |
|---|---|
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
(2E,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/p-1/b6-5+,10-7+/t15-/m1/s1 |
Clave InChI |
JLIDBLDQVAYHNE-IBPUIESWSA-M |
SMILES isomérico |
CC1=CC(=O)CC([C@]1(/C=C/C(=C/C(=O)[O-])/C)O)(C)C |
SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)[O-])C)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)[O-])C)O)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




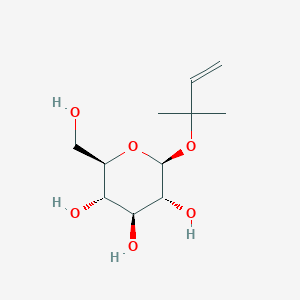
![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)

![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1238381.png)


![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)
